BE“GHE Foundational & Exploratory

Check Availability & Pricing

Quisinostat: A Technical Guide to its Chemical
Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Quisinostat

Cat. No.: B1680408

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quisinostat (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone
deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class. It exhibits broad-
spectrum anti-neoplastic activity against a range of solid and hematologic malignancies. This
technical guide provides a comprehensive overview of Quisinostat's chemical structure,
physicochemical and biological properties, and its mechanism of action, with a focus on the
signaling pathways it modulates. Detailed experimental protocols for key assays are provided
to facilitate further research and development.

Chemical Structure and Identification

Quisinostat is a methylindole derivative characterized by a piperidinyl-pyrimidine-hydroxamic
acid moiety.[1]
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Identifier Value

N-hydroxy-2-[4-[[(1-methylindol-3-
IUPAC Name yl)methylamino]methyl]piperidin-1-yl]pyrimidine-

5-carboxamide[1]

Synonyms JNJ-26481585[2]
CAS Number 875320-29-9[1]
Molecular Formula C21H26N602[1]

Cnlcc(CNCC2CCN(CC2)c3nce(cn3)C(=0)NO)c
4ccecec4l[3]

SMILES

InChlKey PAWIYAYFNXQGAP-UHFFFAOYSA-NI[3]

Physicochemical Properties

Quisinostat is a crystalline solid.[4] Its physicochemical properties are summarized in the table
below.
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Property Value Source
Molecular Weight 394.47 g/mol [3]
logP 0.9 [5]
Water Solubility 0.0716 mg/mL [5]
pKa (Strongest Acidic) 9.17 [5]
pKa (Strongest Basic) 10.06 [5]
Polar Surface Area 95.31 A2 [5]
Rotatable Bond Count 6 [5]
Hydrogen Bond Donors 3 [5]
Hydrogen Bond Acceptors 6 [5]
Refractivity 113.51 m3-mol—1* [5]
Solubility in DMSO 41.67 mg/mL (105.64 mM) [1]

Stable as a solid at -20°C for 3
N years. In DMSO, stable for 6
Stability . [1]
months at -80°C and 1 month

at -20°C.

Biological Properties and Activity

Quisinostat is a potent pan-HDAC inhibitor with nanomolar efficacy against multiple HDAC
isoforms. Its primary biological effect is the induction of histone hyperacetylation, leading to
chromatin relaxation and altered gene expression.[1][3] This results in various downstream
anti-cancer effects.

HDAC Inhibition Profile

Quisinostat demonstrates potent inhibitory activity against Class | and Il HDACs.
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HDAC Isoform ICs0 (NM)
HDAC1 0.11[6]
HDAC2 0.33[6]
HDAC4 0.64[6]
HDAC10 0.46[6]
HDAC11 0.37[6]

In Vitro Anti-cancer Activity

Quisinostat exhibits broad-spectrum antiproliferative activity against a wide range of cancer

cell lines.[6]

Activity Observations

Demonstrates potent, dose-dependent inhibition
Antioroliferative Activi of proliferation in various cancer cell lines
ntiproliferative Activity i i
including lung, colon, breast, and prostate

cancer.[6]

Cell Cycle Arrest Induces GO/G1 phase cell cycle arrest.[5]

) ) Triggers apoptosis through the activation of
Apoptosis Induction ] ]
caspase signaling pathways.[5][7]

Induces hyperacetylation of histones H3 and H4

Histone Acetylation )
at nanomolar concentrations.[8]

Mechanism of Action and Signhaling Pathways

Quisinostat's primary mechanism of action is the inhibition of HDAC enzymes. This leads to
an accumulation of acetylated histones and non-histone proteins, resulting in the modulation of
multiple downstream signaling pathways that control cell cycle progression, apoptosis, and
epithelial-mesenchymal transition (EMT).
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Caption: Quisinostat's mechanism of action and downstream signaling pathways.

Experimental Protocols
In Vitro Cell Viability Assay (CCK-8)

This protocol describes the determination of Quisinostat's effect on cancer cell proliferation
using a Cell Counting Kit-8 (CCK-8) assay.[5]

o Cell Seeding: Seed cancer cells (e.g., HCCLM3, SMMC-7721) in 96-well plates at a density
of 4,000 cells per well in 200 pL of complete culture medium.[5]

o Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with
various concentrations of Quisinostat (e.g., 12.5 nM, 25 nM, 50 nM) or DMSO as a vehicle
control.[5]

 Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5%
CO2.[5]

o CCK-8 Addition: Add 10 pL of CCK-8 solution to each well and incubate for an additional 2
hours.[5]

o Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
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+ Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and
determine the ICso value.
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Caption: Experimental workflow for the in vitro cell viability assay.
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Western Blot Analysis of Histone Acetylation

This protocol outlines the procedure for assessing the effect of Quisinostat on histone H3 and
H4 acetylation levels.[8][9]

o Cell Treatment: Treat cancer cells (e.g., A2780 ovarian carcinoma) with various
concentrations of Quisinostat (e.g., 30 nM, 100 nM, 300 nM, 1000 nM) for 24 hours.[8]

o Protein Extraction: Lyse the cells and extract total protein or nuclear proteins using a suitable
lysis buffer.

o Protein Quantification: Determine the protein concentration of each sample using a standard
protein assay (e.g., BCA assay).

o SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 pug) on an SDS-
polyacrylamide gel and transfer the proteins to a PVDF membrane.[9]

» Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1%
Tween 20 (TBST) for 1 hour at room temperature.[9]

e Primary Antibody Incubation: Incubate the membrane with primary antibodies against
acetylated-Histone H3, acetylated-Histone H4, total Histone H3, total Histone H4, and a
loading control (e.g., B-actin) overnight at 4°C.[9][10]

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

» Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.[9]

e Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the
total histone levels.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of
Quisinostat in a mouse xenograft model.[2][5]
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o Cell Implantation: Subcutaneously inject cancer cells (e.g., HCCLM3) into the flank of
immunodeficient mice (e.g., nude mice).[5]

e Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mms).

o Randomization and Treatment: Randomize the mice into treatment and control groups.
Administer Quisinostat (e.g., 10 mg/kg, i.p., daily) or vehicle control to the respective
groups.[8]

e Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g.,
every 2-3 days).

o Endpoint: Continue the treatment for a specified period (e.g., 14 days) or until the tumors in
the control group reach a predetermined size.[8]

o Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion

Quisinostat is a promising second-generation HDAC inhibitor with potent anti-cancer activity
demonstrated in a wide array of preclinical models. Its well-defined chemical structure,
favorable physicochemical properties, and broad-spectrum biological activity make it a
compelling candidate for further clinical investigation. The detailed understanding of its
mechanism of action, particularly its impact on key signaling pathways, provides a strong
rationale for its development as a monotherapy or in combination with other anti-cancer agents.
The experimental protocols provided herein serve as a valuable resource for researchers
dedicated to advancing the therapeutic potential of Quisinostat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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